molecular formula C21H22N6O2 B12701761 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- CAS No. 151648-40-7

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)-

Cat. No.: B12701761
CAS No.: 151648-40-7
M. Wt: 390.4 g/mol
InChI Key: ZZVOXTZBGFEGTL-QDVFFPICSA-N
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Description

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- is a complex organic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- typically involves multi-step organic reactions. The process begins with the formation of the triazine ring, followed by the introduction of the diamine and other substituents. Common reagents used in these reactions include amines, nitriles, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group may yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine-2,4-diamine derivatives: These compounds share the triazine core structure but differ in their substituents, leading to variations in their properties and applications.

    Nitrophenyl derivatives: Compounds with nitrophenyl groups exhibit similar reactivity patterns, particularly in oxidation and reduction reactions.

Uniqueness

1,3,5-Triazine-2,4-diamine, 1,6-dihydro-6,6-dimethyl-1-(3-(4-(3-nitrophenyl)-1,3-butadienyl)phenyl)- is unique due to its specific combination of functional groups and structural features

Properties

CAS No.

151648-40-7

Molecular Formula

C21H22N6O2

Molecular Weight

390.4 g/mol

IUPAC Name

6,6-dimethyl-1-[3-[(3E)-4-(3-nitrophenyl)buta-1,3-dienyl]phenyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H22N6O2/c1-21(2)25-19(22)24-20(23)26(21)17-11-5-9-15(13-17)7-3-4-8-16-10-6-12-18(14-16)27(28)29/h3-14H,1-2H3,(H4,22,23,24,25)/b7-3?,8-4+

InChI Key

ZZVOXTZBGFEGTL-QDVFFPICSA-N

Isomeric SMILES

CC1(N=C(N=C(N1C2=CC=CC(=C2)C=C/C=C/C3=CC(=CC=C3)[N+](=O)[O-])N)N)C

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=CC(=C2)C=CC=CC3=CC(=CC=C3)[N+](=O)[O-])N)N)C

Origin of Product

United States

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